5-(hydroxymethyl)-2-methoxy-4-nitrophenol
Overview
Description
5-(hydroxymethyl)-2-methoxy-4-nitrophenol is an organic compound with the molecular formula C8H9NO5 It is a derivative of benzenemethanol, featuring hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol typically involves nitration of a methoxy-substituted benzenemethanol derivative. One common method includes the reaction of 4-methoxybenzenemethanol with nitric acid under controlled conditions to introduce the nitro group at the 2-position. The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amino-substituted benzenemethanol.
Substitution: Formation of various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-2-methoxy-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-methoxy-: Lacks the nitro group and has different reactivity and applications.
Benzenemethanol, 4-hydroxy-: Lacks the methoxy and nitro groups, leading to different chemical properties.
Benzenemethanol, 4-hydroxy-5-methoxy-2-nitro-: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-(hydroxymethyl)-2-methoxy-4-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methoxy-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREHZRPAACNKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466122 | |
Record name | Benzenemethanol, 5-hydroxy-4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187673-19-4 | |
Record name | Benzenemethanol, 5-hydroxy-4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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